Fmoc-Pro-OH-15N

Mass Spectrometry LC-MS Peptide Quantification

Fmoc-Pro-OH-15N (N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N) is a nitrogen-labeled derivative of L-proline used in solid-phase peptide synthesis (SPPS). This compound belongs to the class of isotopically enriched Fmoc-protected amino acids, which are specifically employed to incorporate a non-radioactive, stable 15N isotope at the proline nitrogen position.

Molecular Formula C20H19NO4
Molecular Weight 338.4 g/mol
Cat. No. B11929860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pro-OH-15N
Molecular FormulaC20H19NO4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1
InChIKeyZPGDWQNBZYOZTI-STBUMTBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-OH-15N: Isotopic Specifications and Baseline Procurement Data


Fmoc-Pro-OH-15N (N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N) is a nitrogen-labeled derivative of L-proline used in solid-phase peptide synthesis (SPPS). This compound belongs to the class of isotopically enriched Fmoc-protected amino acids, which are specifically employed to incorporate a non-radioactive, stable 15N isotope at the proline nitrogen position. It is supplied as a solid with a reported isotopic purity of 98 atom % 15N, a melting point range of 117-118 °C (lit.), and is technically specified as suitable for bio NMR applications . The labeled nitrogen atom results in a mass shift of M+1 compared to its unlabeled counterpart, N-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH) . This specific isotopic substitution is fundamental for applications requiring mass differentiation or nuclear spin-based detection.

Why Generic Fmoc-Pro-OH Cannot Substitute for Fmoc-Pro-OH-15N in Quantitative and Structural Analyses


Standard Fmoc-protected L-proline (Fmoc-Pro-OH) cannot functionally substitute for its 15N-labeled analog in specific analytical and experimental contexts due to fundamental differences in physical and nuclear properties. The natural abundance of 15N is approximately 0.37%, meaning unlabeled proline is overwhelmingly composed of 14N, which has an integer nuclear spin and can cause signal broadening in NMR, whereas 15N has a nuclear spin of ½ and yields narrower, higher-resolution spectral lines . Consequently, unlabeled proline is effectively 'invisible' in 15N-detected NMR experiments and cannot serve as an internal standard for mass spectrometry (MS) quantification of unlabeled proline-containing peptides, as it is chemically indistinguishable from the analyte. The decision to use Fmoc-Pro-OH-15N is therefore driven by the specific requirement for a quantifiable mass shift (M+1) in MS or a distinct nuclear spin for NMR spectroscopy, features that its unlabeled analog fundamentally lacks [1].

Fmoc-Pro-OH-15N: A Comparative Quantitative Evidence Guide for Scientific Procurement


Comparative MS Quantification: Fmoc-Pro-OH-15N vs. Unlabeled Fmoc-Pro-OH as an Internal Standard

For quantitative LC-MS analysis of peptides, Fmoc-Pro-OH-15N provides a quantifiable mass difference compared to its unlabeled counterpart, Fmoc-Pro-OH, enabling its use as a stable isotope-labeled internal standard. The 15N substitution results in a precisely defined M+1 mass shift, which is resolved in the mass spectrometer, allowing for separate and simultaneous quantification of the labeled standard and the unlabeled analyte from a complex mixture . Unlabeled Fmoc-Pro-OH cannot serve as an internal standard because it is isobaric with the target analyte and would co-elute as a single, inseparable signal [1].

Mass Spectrometry LC-MS Peptide Quantification

NMR Resolution for Proline Residues: Signal Enhancement with Fmoc-Pro-OH-15N vs. Natural Abundance 15N

In biomolecular NMR, the incorporation of Fmoc-Pro-OH-15N into a peptide chain enables the direct detection and assignment of proline residues, which lack an amide proton and are often challenging to study via conventional 1H-detected methods. The 15N isotope has a nuclear spin of ½, yielding narrower NMR linewidths compared to the quadrupolar 14N nucleus (spin 1) found in >99% of naturally occurring nitrogen . Furthermore, the 15N isotope's slower transverse relaxation property is harnessed in specifically designed 3D NMR experiments for enhanced resolution, particularly for intrinsically disordered proteins (IDPs) with high proline content [1].

NMR Spectroscopy Protein Structure 15N Detection

Dual-Labeled vs. Single-Labeled Proline: Fmoc-Pro-OH-15N vs. Fmoc-Pro-OH-13C5,15N

A key procurement decision involves choosing between a single-isotope label (e.g., Fmoc-Pro-OH-15N) and a multi-isotope label (e.g., Fmoc-Pro-OH-13C5,15N). Fmoc-Pro-OH-15N is specifically labeled only on the nitrogen atom. In contrast, the dual-labeled analog, Fmoc-Pro-OH-13C5,15N, is uniformly labeled on all five carbon atoms with 13C and the nitrogen atom with 15N, at a specified isotopic purity of 98 atom % for each element . This results in a significantly larger mass shift of M+6 for the dual-labeled version compared to M+1 for the single-labeled Fmoc-Pro-OH-15N . The single-labeled version offers a more targeted and often more cost-effective option when experiments require only 15N-edited NMR spectra or a simple +1 Da MS shift.

Peptide Synthesis NMR Spectroscopy Isotopic Labeling

High-Impact Application Scenarios for Procuring Fmoc-Pro-OH-15N


Quantitative LC-MS/MS of Proline-Containing Peptides as Internal Standard

In LC-MS/MS proteomics workflows, absolute quantification of specific peptides is achieved using the stable isotope dilution method. Fmoc-Pro-OH-15N is used to synthesize a labeled version of a target peptide, which is then added in a known amount as an internal standard. The M+1 mass shift allows the mass spectrometer to distinguish the internal standard from the endogenous, unlabeled peptide, enabling precise quantification by comparing their peak areas. This approach corrects for variability in sample preparation, chromatographic separation, and ionization efficiency [1].

Backbone Assignment of Proline-Rich Intrinsically Disordered Proteins (IDPs) by 15N-Detected NMR

IDPs, which often contain a high proportion of proline residues, are challenging to study by conventional 1H-detected NMR due to rapid amide proton exchange and limited chemical shift dispersion. The procurement of Fmoc-Pro-OH-15N enables the site-specific introduction of 15N labels at proline positions within these proteins. This facilitates the use of novel 3D 15N-detected NMR experiments that leverage the slower transverse relaxation and larger chemical shift dispersion of 15N to achieve complete backbone resonance assignments, including for all proline residues [1].

Synthesis of Site-Specific NMR Probes for Studying Protein Dynamics

Researchers procure Fmoc-Pro-OH-15N to synthesize peptides where a single proline residue is labeled with 15N. This provides a clean, site-specific spectroscopic probe for monitoring local conformational dynamics, ligand binding, or folding events in a larger protein or peptide chain. The 15N label allows for the measurement of key NMR parameters like relaxation rates (R1, R2) and heteronuclear NOEs specifically for that proline residue, providing unique insights that would be obscured in a uniformly labeled or unlabeled sample [1].

Technical Documentation Hub

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